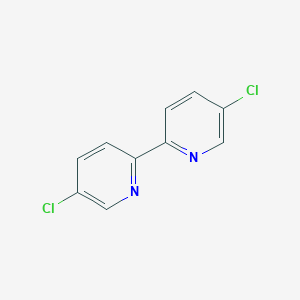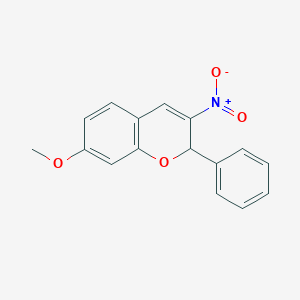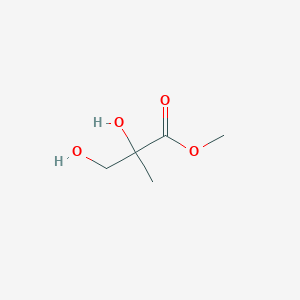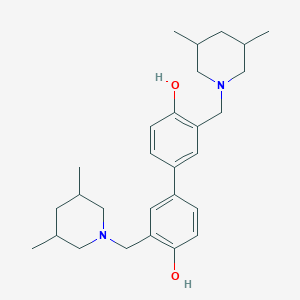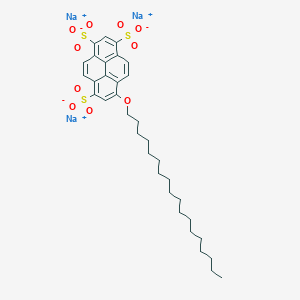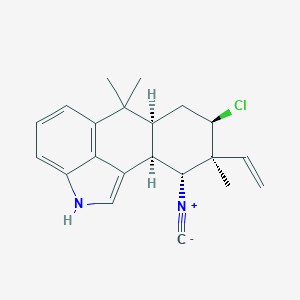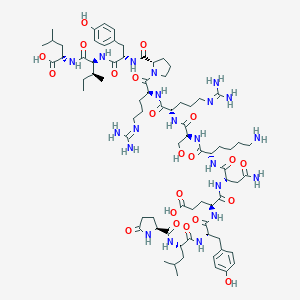
Neurotensin, ser(7)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neurotensin, ser(7)- is a neuropeptide that plays a crucial role in the regulation of various physiological processes such as neurotransmission, appetite, and pain perception. It is synthesized by the post-translational modification of the larger precursor protein, pro-neurotensin, which is primarily expressed in the central nervous system and the gastrointestinal tract. The purpose of
Mécanisme D'action
Neurotensin, ser(7)- exerts its biological effects by binding to two different types of receptors, the high-affinity neurotensin receptor 1 (NTSR1) and the low-affinity neurotensin receptor 2 (NTSR2). Upon binding to NTSR1, neurotensin, ser(7)- activates a signaling pathway that involves the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C. This signaling pathway ultimately leads to the modulation of various physiological processes such as neurotransmission, appetite, and pain perception. In contrast, the activation of NTSR2 by neurotensin, ser(7)- leads to the inhibition of adenylate cyclase and the reduction of intracellular cyclic adenosine monophosphate (cAMP) levels.
Effets Biochimiques Et Physiologiques
Neurotensin, ser(7)- has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite, and the modulation of pain perception. In addition, neurotensin, ser(7)- has been implicated in the regulation of several physiological processes such as blood pressure, body temperature, and gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using neurotensin, ser(7)- in lab experiments is its ability to modulate various physiological processes, making it a useful tool for studying the underlying mechanisms of these processes. However, the use of neurotensin, ser(7)- in lab experiments is limited by its instability and the difficulty of synthesizing it in large quantities.
Orientations Futures
Future research on neurotensin, ser(7)- is likely to focus on the development of new compounds that can modulate its activity, as well as the elucidation of its role in various physiological and pathological processes. In addition, the development of new techniques for synthesizing and stabilizing neurotensin, ser(7)- may lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of neurotensin, ser(7)- involves the post-translational modification of pro-neurotensin, which is encoded by the NTS gene. The precursor protein is first translated into a larger pre-pro-neurotensin molecule that undergoes cleavage by the signal peptidase to form pro-neurotensin. Pro-neurotensin is then transported to the Golgi apparatus, where it undergoes further processing by the prohormone convertases to produce the mature neurotensin, ser(7)- peptide.
Applications De Recherche Scientifique
Neurotensin, ser(7)- has been extensively studied for its role in various physiological processes such as neurotransmission, appetite, and pain perception. It has also been implicated in the pathophysiology of several diseases, including schizophrenia, Parkinson's disease, and cancer. As a result, neurotensin, ser(7)- has become a target for drug development, and several compounds have been designed to modulate its activity.
Propriétés
Numéro CAS |
104969-72-4 |
|---|---|
Nom du produit |
Neurotensin, ser(7)- |
Formule moléculaire |
C76H119N21O21 |
Poids moléculaire |
1662.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C76H119N21O21/c1-7-41(6)61(72(115)94-55(74(117)118)34-40(4)5)96-69(112)53(36-43-19-23-45(100)24-20-43)93-71(114)57-16-12-32-97(57)73(116)50(15-11-31-84-76(81)82)89-62(105)47(14-10-30-83-75(79)80)87-70(113)56(38-98)95-63(106)46(13-8-9-29-77)86-68(111)54(37-58(78)101)92-65(108)49(26-28-60(103)104)88-67(110)52(35-42-17-21-44(99)22-18-42)91-66(109)51(33-39(2)3)90-64(107)48-25-27-59(102)85-48/h17-24,39-41,46-57,61,98-100H,7-16,25-38,77H2,1-6H3,(H2,78,101)(H,85,102)(H,86,111)(H,87,113)(H,88,110)(H,89,105)(H,90,107)(H,91,109)(H,92,108)(H,93,114)(H,94,115)(H,95,106)(H,96,112)(H,103,104)(H,117,118)(H4,79,80,83)(H4,81,82,84)/t41-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
Clé InChI |
ZBPLQJQLWYPGOF-CNPUEMECSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |
Autres numéros CAS |
104969-72-4 |
Séquence |
XLYENKSRRPYIL |
Synonymes |
7-Ser-neurotensin neurotensin, Ser(7)- neurotensin, serine(7)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



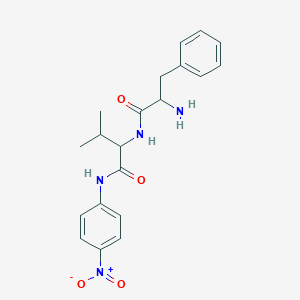
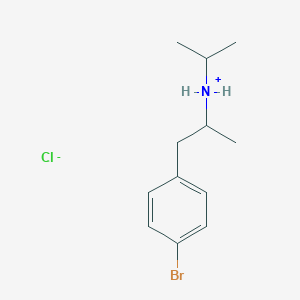
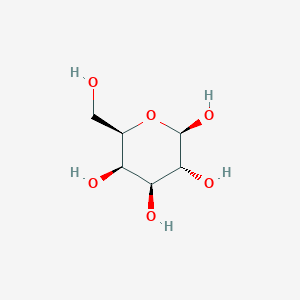
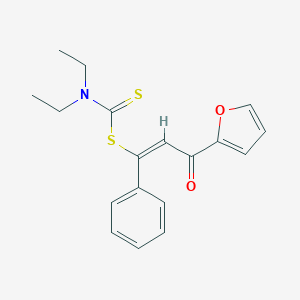
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
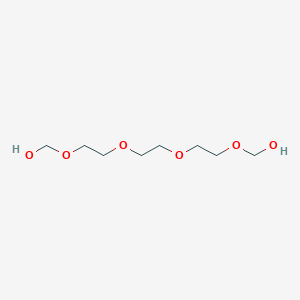
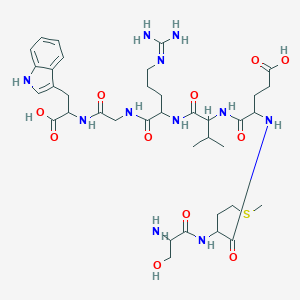
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
